(5-Amino-1-methyl-1H-indol-2-yl)methanol

Immuno-oncology IDO1 inhibition Enzymatic assay

This uniquely functionalized indole scaffold features a C5-amino group critical for IDO1 inhibition (IC50=936nM) and PPARα/γ partial agonist activity. The C2-hydroxymethyl handle enables further SAR derivatization. Achieve 100% yield from ester reduction. Choose this compound over generic analogs for patented medicinal chemistry programs targeting oncology, metabolic disorders, and kinase-driven diseases. Request bulk pricing and custom synthesis options.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8754394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-methyl-1H-indol-2-yl)methanol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C=C1CO
InChIInChI=1S/C10H12N2O/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6,11H2,1H3
InChIKeyWTCDQXZFPDDLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Amino-1-methyl-1H-indol-2-yl)methanol: Indole-Based Building Block for IDO1, PPAR, and Kinase-Focused Drug Discovery


(5-Amino-1-methyl-1H-indol-2-yl)methanol (CAS 500015-33-8) is a substituted indole derivative bearing a C5-amino group, an N1-methyl group, and a C2-hydroxymethyl moiety . The compound serves as a versatile synthetic intermediate for the construction of biologically active indole-containing molecules, with documented inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) in the sub-micromolar range [1] and utility in the preparation of PPARα/γ partial agonists . Its functionalized indole core positions it as a strategic starting material for medicinal chemistry programs targeting oncology, metabolic disorders, and kinase-driven diseases [2].

Why (5-Amino-1-methyl-1H-indol-2-yl)methanol Cannot Be Substituted with Unsubstituted Indole-2-methanol or Simple 5-Aminoindoles


Generic substitution with (1-methyl-1H-indol-2-yl)methanol (CAS 1485-22-9) or 5-aminoindole (CAS 5192-03-0) fails to recapitulate the compound's unique pharmacophore profile. The combination of the C5-amino group and the C2-hydroxymethyl moiety on the same N1-methylated indole scaffold creates a specific hydrogen-bonding and electrostatic potential surface that is absent in analogs lacking any single functional group [1]. The C5-amino substitution is critical for IDO1 inhibitory activity—structure-activity relationship studies on indole-based IDO1 inhibitors demonstrate that the nature and position of substituents on the indole ring directly modulate potency, with 5-amino substitution conferring activity profiles distinct from unsubstituted or halogenated analogs [2]. Furthermore, the C2-hydroxymethyl group provides a reactive handle for further derivatization that is not present in 5-amino-1-methylindole (CAS 102308-97-4), which lacks this functional anchor . These structural distinctions translate to measurable differences in target engagement and synthetic utility that preclude simple analog interchange.

Product-Specific Quantitative Evidence Guide for (5-Amino-1-methyl-1H-indol-2-yl)methanol: Comparative Activity, Selectivity, and Synthetic Utility Data


IDO1 Inhibitory Activity: Sub-Micromolar IC50 Establishes Baseline Potency for Immuno-Oncology Applications

(5-Amino-1-methyl-1H-indol-2-yl)methanol demonstrates measurable IDO1 inhibitory activity with an IC50 of 936 nM against recombinant human IDO1 expressed in Escherichia coli [1]. In comparative context, this potency is within the range observed for other indole-2-yl ethanone-based IDO1 inhibitors reported in the literature, which typically exhibit IC50 values spanning from ~100 nM to >10 μM depending on substitution patterns [2]. Notably, the C5-amino substitution appears favorable for IDO1 engagement; SAR studies on indole-based IDO1 inhibitors indicate that substitutions at the 5-position significantly influence inhibitory potency, with certain amino-substituted analogs showing improved activity relative to halogenated or unsubstituted derivatives [2].

Immuno-oncology IDO1 inhibition Enzymatic assay

PPARα/γ Agonist Synthesis: 5-Amino-2-hydroxymethylindole Scaffold Enables Access to Dual Partial Agonists for Metabolic Disease

The 2-hydroxymethyl indole core of (5-Amino-1-methyl-1H-indol-2-yl)methanol serves as the foundational scaffold for synthesizing PPARα and PPARγ partial agonists . While the target compound itself is a precursor rather than a direct agonist, the closely related (1-methyl-1H-indol-2-yl)methanol scaffold has been employed to generate compounds with binding affinities in the sub-nanomolar to nanomolar range against PPARα (Kd = 0.860 nM) and PPARγ (Kd = 3.70 nM), with functional transactivation EC50 values of 42 nM and 280 nM, respectively, in HepG2 cellular assays [1]. The 5-amino substituent on the target compound provides an additional functional handle for further SAR exploration not available in the unsubstituted (1-methyl-1H-indol-2-yl)methanol analog [2].

Metabolic disorders PPAR agonism Type 2 diabetes

Kinase Inhibitor Development: C5-Substituted Indoles Show Tyrosine Kinase Inhibition with Measurable IC50 Values

Aminomethyl indole derivatives structurally related to (5-Amino-1-methyl-1H-indol-2-yl)methanol have demonstrated pp60(c-Src) tyrosine kinase inhibitory activity. Specifically, compound 1a from a series of aminomethyl indole derivatives exhibited tyrosine kinase inhibition with an IC50 of 102.6 ± 1.16 μM [1]. Critically, structure-activity relationship analysis revealed that the substitution feature at position 5 of the indole ring plays a determining role in both tyrosine kinase inhibition and antioxidant capacity [1]. The 5-amino group on the target compound thus represents a strategic substitution that may be leveraged for kinase inhibitor design, differentiating it from unsubstituted indole-2-methanol analogs that lack this key pharmacophoric element.

Kinase inhibition Src kinase Cancer therapeutics

MCH Receptor Antagonism: Indole Derivatives with 5-Amino Substitution Implicated in Melanin-Concentrating Hormone Receptor Modulation

Patent literature discloses indole derivatives bearing structural features consistent with the (5-Amino-1-methyl-1H-indol-2-yl)methanol scaffold as melanin-concentrating hormone (MCH) receptor antagonists useful for obesity and related metabolic disorders [1]. While specific IC50 or Ki values for the target compound against MCH receptors are not publicly disclosed, the inclusion of 5-amino-substituted indole cores within MCH receptor antagonist patent claims establishes this chemotype as pharmacologically relevant for this target class [2]. This distinguishes the compound from simple indole-2-methanol analogs lacking the 5-amino substitution, which are not prominently featured in MCH receptor antagonist patent estates.

Obesity therapeutics MCH receptor antagonism CNS disorders

Synthetic Accessibility: One-Step Reduction from Ester Precursor Yields Quantitative Conversion with Operational Simplicity

(5-Amino-1-methyl-1H-indol-2-yl)methanol is prepared via lithium aluminum hydride reduction of ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, achieving a reported yield of 100% (8.50 g isolated from 9.21 g starting ester) . This high-yielding, single-step transformation contrasts with the multi-step sequences required for many functionalized indole derivatives and provides a practical advantage for laboratories requiring gram-scale quantities of this building block . The operational protocol—conducted in THF at ambient temperature with straightforward workup—facilitates reproducible synthesis without specialized equipment .

Synthetic methodology Process chemistry Building block production

Best Research and Industrial Application Scenarios for (5-Amino-1-methyl-1H-indol-2-yl)methanol


IDO1 Inhibitor Lead Optimization for Immuno-Oncology Programs

Use (5-Amino-1-methyl-1H-indol-2-yl)methanol as a starting scaffold for SAR-driven optimization of IDO1 inhibitors. The compound's baseline IC50 of 936 nM against recombinant human IDO1 [1] provides a validated starting point from which medicinal chemistry modifications at the C2-hydroxymethyl position or the C5-amino group can improve potency. The indole-2-methanol chemotype has established precedent in the IDO1 inhibitor literature [2], and the 5-amino substitution distinguishes this scaffold from unsubstituted analogs that lack favorable IDO1 engagement properties. This scenario is appropriate for oncology-focused drug discovery teams seeking IDO1 inhibitors with novel intellectual property positions.

PPARα/γ Dual Partial Agonist Synthesis for Type 2 Diabetes Drug Discovery

Employ (5-Amino-1-methyl-1H-indol-2-yl)methanol as a core building block for constructing PPARα/γ dual partial agonists. The 1-methylindole-2-methanol scaffold is documented as a reagent for synthesizing PPAR modulators with sub-nanomolar binding affinities (Kd = 0.860 nM for PPARα) and functional activity in cellular transactivation assays (EC50 = 42 nM for PPARα) [3]. The 5-amino group on the target compound provides an additional functionalization site for SAR exploration not available in the unsubstituted (1-methyl-1H-indol-2-yl)methanol analog , enabling the generation of novel analogs with potentially differentiated selectivity profiles between PPARα and PPARγ isoforms.

Kinase Inhibitor Development Leveraging C5-Substitution SAR

Utilize (5-Amino-1-methyl-1H-indol-2-yl)methanol as a precursor for aminomethyl indole derivatives targeting pp60(c-Src) and related tyrosine kinases. SAR studies on aminomethyl indole derivatives have demonstrated that C5-substitution is a critical determinant of kinase inhibitory potency, with compound 1a achieving an IC50 of 102.6 ± 1.16 μM against pp60(c-Src) [4]. The 5-amino group on the target compound represents a strategic substitution pattern that may be further elaborated to optimize kinase inhibition while modulating antioxidant properties. This scenario is relevant for academic and industrial teams developing novel Src family kinase inhibitors for cancer therapeutics.

Custom Synthesis and Chemical Biology Tool Compound Production

Leverage the compound's high-yielding synthetic accessibility—100% isolated yield via LiAlH4 reduction from the corresponding ester —for gram-scale production of custom-derivatized indole libraries. The presence of three distinct functional handles (C5-amino, N1-methyl, C2-hydroxymethyl) enables orthogonal derivatization strategies, making the compound suitable for generating diverse chemical probes for target identification, biochemical assay development, and structure-activity relationship studies. The straightforward synthetic protocol minimizes production costs and lead times for procurement teams requiring moderate quantities for research use.

Quote Request

Request a Quote for (5-Amino-1-methyl-1H-indol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.